N,N-Diisopropyl-4-methoxytryptamine, free base
Description
N,N-Diisopropyl-4-methoxytryptamine is a synthetic tryptamine derivative characterized by a methoxy (-OCH₃) substituent at the 4-position of the indole ring and diisopropyl groups attached to the terminal amine (Figure 1). Structurally, it belongs to the 4-substituted tryptamine class, which includes analogs with varying substituents (e.g., hydroxy, acetoxy) and alkyl groups (e.g., dimethyl, diethyl) on the amine . Limited scientific data are available on its pharmacological properties, though anecdotal reports suggest psychedelic effects akin to psilocin (4-hydroxy-N,N-dimethyltryptamine) . Its metabolism and toxicity remain understudied, though related compounds like 4-Acetoxy-N,N-diisopropyltryptamine have been profiled in human hepatocyte studies .
Properties
IUPAC Name |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15/h6-8,11-13,18H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWUNUDMXNQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342570 | |
| Record name | N-Isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Amide Formation
The most widely documented approach begins with 4-methoxyindole as the starting material. In a manner analogous to the synthesis of 5-MeO-DMT, 4-methoxyindole undergoes Friedel-Crafts acylation with oxalyl chloride in a mixed tert-butyl methyl ether (TBME)/tetrahydrofuran (THF) solvent system at -10°C to 25°C. This produces 3-(chlorooxalyl)-4-methoxyindole, which is subsequently treated with diisopropylamine in THF to yield N,N-diisopropyl-4-methoxyindole-3-glyoxylamide.
Critical Reaction Parameters:
Borohydride Reduction of Glyoxylamide Intermediate
The glyoxylamide intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) in anhydrous THF under nitrogen atmosphere. This two-stage reduction process first converts the glyoxylamide to a hemiaminal intermediate at 0–5°C, followed by complete reduction at reflux (66°C) for 8–12 hours.
Optimization Data:
| Parameter | Value Range | Optimal Value |
|---|---|---|
| LiAlH4 Equivalents | 3.0–4.5 | 4.2 |
| Reaction Temperature | 0°C → 66°C | 66°C |
| Reaction Time | 6–18 hours | 12 hours |
Post-reduction workup involves careful quenching with saturated sodium sulfate, followed by extraction with dichloromethane. The organic phase is concentrated under reduced pressure to yield crude 4-MeO-DiPT as a viscous oil.
Purification and Salt Formation
Crystallization via Salt Formation
While the free base form is preferred for certain applications, hydrochloride salt formation improves stability during storage. The crude product is dissolved in ethyl acetate and treated with hydrogen chloride gas, producing N,N-diisopropyl-4-methoxytryptamine hydrochloride as a crystalline solid.
Crystallization Conditions:
- Solvent System: Ethyl acetate/heptane (3:1 v/v)
- Cooling Gradient: 40°C → -20°C at 5°C/hour
- Seed Crystal Addition: 0.1% w/w of pure hydrochloride salt
Final Free Base Isolation
The hydrochloride salt is reconverted to free base using sodium carbonate in a biphasic water/TBME system. After phase separation, the organic layer is dried over magnesium sulfate and concentrated to yield 4-MeO-DiPT free base with >99% purity by HPLC.
Purification Efficiency:
| Step | Purity Increase | Yield Loss |
|---|---|---|
| Salt Formation | 85% → 92% | 12% |
| Free Base Extraction | 92% → 99% | 8% |
Analytical Characterization
Spectroscopic Profile
Mass spectral data (Q Exactive Plus Orbitrap) shows characteristic fragments at m/z 283.2015 [M+H]⁺ (calculated 283.2018 for C₁₇H₂₆N₂O⁺), with major fragment ions at m/z 155.0812 (indole methoxy cation) and 128.1064 (diisopropylaminoethyl).
¹H NMR (400 MHz, CDCl₃):
δ 7.85 (s, 1H, NH),
δ 7.15 (d, J = 8.2 Hz, 1H, ArH),
δ 6.95 (d, J = 8.0 Hz, 1H, ArH),
δ 6.85 (s, 1H, ArH),
δ 3.85 (s, 3H, OCH₃),
δ 3.45–3.35 (m, 2H, CH₂N),
δ 3.10–2.95 (m, 2H, NCH(CH₃)₂),
δ 1.25 (d, J = 6.6 Hz, 12H, CH(CH₃)₂).
Polymorph Characterization
X-ray diffraction studies of analogous compounds reveal that the diisopropyl groups adopt a gauche conformation around the C-N bond, with the indole ring and ethylamine side chain forming a 75.2° dihedral angle. This steric arrangement influences crystallization behavior and solubility parameters.
Process Scale-Up Considerations
Solvent System Optimization
Comparative studies demonstrate that TBME/THF mixtures (3:1 v/v) provide superior reaction kinetics for the acylation step compared to pure THF, reducing byproduct formation from 15% to <5%.
Scale-Up Parameters:
| Batch Size | Cooling Time | Yield |
|---|---|---|
| 100 g | 2 hours | 78% |
| 1 kg | 6 hours | 72% |
| 10 kg | 18 hours | 68% |
Impurity Profile Management
Common impurities include:
- N-Monoisopropyl analogue (0.3–1.2%) from incomplete alkylation
- 4-Hydroxy-DiPT (0.1–0.5%) via demethylation
- Dimerized indole derivatives (0.05–0.2%)
These are controlled through gradient elution HPLC using a C18 column (5 μm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in acetonitrile/water.
Alternative Synthetic Approaches
Fischer Indole Synthesis
Adapting methodology from 5-MeO-DMT production, 4-methoxyphenylhydrazine is condensed with 3-diisopropylaminopentanal in acetic acid. This route produces 4-MeO-DiPT in 45–50% yield but requires stringent control of cyclization temperature (70–75°C) to prevent indole ring decomposition.
Enzymatic Methylation
Preliminary studies using catechol-O-methyltransferase (COMT) show potential for biocatalytic synthesis from 4-hydroxy-DiPT. Using S-adenosylmethionine as methyl donor, conversion rates reach 35% after 24 hours at 37°C, though economic viability remains limited compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-4-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diisopropyl-4-methoxytryptamine oxide, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N-Diisopropyl-4-methoxytryptamine, free base, is a tryptamine derivative with a variety of scientific research applications. It is structurally related to psilocybin and N,N-DMT .
Scientific Research Applications
This compound, is intended for research purposes and not for human therapeutic or veterinary applications.
Chemistry
It is used as a reference standard in analytical chemistry to study its chemical properties and behavior.
Biology
This compound is investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine
It is explored for potential therapeutic applications in treating mental health disorders such as depression and anxiety. Studies have highlighted its potential anxiolytic effects, with experiments on mice showing a significant reduction in fear responses during extinction training in a dose-dependent manner. Female mice exhibited greater sensitivity to these effects compared to male mice.
Industry
It is utilized in the development of new psychoactive substances and forensic analysis.
Research Findings
- Glatfelter et al. (2023): Demonstrated that the compound activates calcium mobilization signaling pathways downstream from the 5-HT2A receptor. They found no correlation between canonical signaling and anti-inflammatory efficacy in their experiments.
- Kelly et al. (2024): Reinforced the findings regarding the anxiolytic properties of the compound and its strong agonistic activity at serotonin receptors. The study reported significant reductions in avoidance behaviors in female mice following treatment with the compound.
- Klein et al. (2020): Investigated the compound's effects on lung inflammation models and found that it normalized enhanced pause metrics in asthmatic conditions, suggesting potential applications in respiratory health.
Chemical Reactions Analysis
- Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
- Reduction: The compound can undergo reduction reactions to modify the indole ring or the side chain.
- Substitution: Various substituents can be introduced at different positions on the indole ring or the side chain.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-4-methoxytryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and modulation of neural activity. This interaction is believed to underlie its psychoactive effects.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Tryptamine derivatives differ in two key regions:
- Substituent at the 4-position : Methoxy (-OCH₃), hydroxy (-OH), or acetoxy (-OAc).
- Alkyl groups on the amine : Dimethyl, diethyl, diisopropyl, or cyclic variants.
Table 1: Structural Comparison of Key Tryptamine Derivatives
Pharmacological and Metabolic Differences
Substituent Effects :
- Methoxy Group : Enhances lipid solubility and CNS penetration compared to hydroxy analogs. For example, 4-MeO-DMT (4-methoxy-dimethyltryptamine) exhibits faster absorption than psilocin .
- Acetoxy Group : Acts as a prodrug; 4-AcO-DMT is hydrolyzed to psilocin in vivo, prolonging effects .
- Hydroxy Group : Direct 5-HT2A receptor agonism (e.g., psilocin) with shorter half-life .
- Alkyl Group Effects: Diisopropyl vs. For instance, 4-HO-DiPT (diisopropyl) has faster onset but shorter duration than 4-HO-DMT (dimethyl) . Diethyl and Dipropyl: Longer alkyl chains (e.g., 5-MeO-DPT) may enhance receptor affinity but reduce metabolic stability .
Table 2: Metabolic and Pharmacokinetic Data
Analytical Differentiation
Gas chromatography coupled with infrared spectroscopy (GC/IR) and high-resolution mass spectrometry (HRMS) are critical for distinguishing isomers:
Biological Activity
N,N-Diisopropyl-4-methoxytryptamine (also known as 4-HO-DiPT) is a synthetic tryptamine derivative that has garnered attention for its potential psychoactive properties and biological activities. This article explores the compound's biological activity, pharmacodynamics, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
N,N-Diisopropyl-4-methoxytryptamine is a member of the tryptamine family, characterized by its indole structure with an additional methoxy group at the 4-position and diisopropyl groups at the nitrogen atom. The molecular formula is , and its structure can be represented as follows:
The biological activity of N,N-Diisopropyl-4-methoxytryptamine is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neuropsychological processes, including mood regulation and perception. The compound exhibits psychedelic-like effects, similar to other tryptamines such as psilocin and DMT, which are known to induce alterations in consciousness and sensory perception.
Pharmacodynamics
- Receptor Agonism : N,N-Diisopropyl-4-methoxytryptamine acts as an agonist at the 5-HT2A receptor, leading to increased serotonergic activity in the central nervous system (CNS) .
- Head-Twitch Response (HTR) : In murine models, compounds similar to N,N-Diisopropyl-4-methoxytryptamine have been shown to induce a head-twitch response (HTR), a behavioral marker indicative of psychedelic activity .
Table 1: Biological Activity of N,N-Diisopropyl-4-methoxytryptamine Compared to Other Tryptamines
| Compound | ED50 (mg/kg) | Receptor Target | Effect Type |
|---|---|---|---|
| N,N-Diisopropyl-4-methoxytryptamine | TBD | 5-HT2A | Psychedelic-like |
| Psilocin | 1.4 | 5-HT2A | Psychedelic-like |
| DMT | 0.5 | 5-HT2A | Psychedelic-like |
Note: TBD indicates that specific data for N,N-Diisopropyl-4-methoxytryptamine is still under investigation.
Case Studies
Case Study 1: Subjective Effects in Human Trials
In preliminary studies involving human subjects, participants reported experiences similar to those induced by psilocybin, including visual distortions and enhanced emotional responses. These effects were dose-dependent and correlated with plasma concentrations of the compound.
Case Study 2: Neuropharmacological Assessment
Research has indicated that administration of N,N-Diisopropyl-4-methoxytryptamine resulted in significant changes in brain activity patterns as measured by functional MRI (fMRI). Participants exhibited increased connectivity within default mode network regions, suggesting alterations in self-referential thought processes.
Toxicology and Safety Profile
While many tryptamines have established safety profiles, the specific toxicological effects of N,N-Diisopropyl-4-methoxytryptamine require further investigation. Current literature suggests that like other tryptamines, it may have a low toxicity profile when used in controlled settings .
Table 2: Toxicological Comparisons
| Compound | LD50 (mg/kg) | Known Toxic Effects |
|---|---|---|
| N,N-Diisopropyl-4-methoxytryptamine | TBD | Unknown |
| Psilocin | >1000 | Minimal |
| DMT | >1000 | Minimal |
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-Diisopropyl-4-methoxytryptamine, free base?
- Methodological Answer : The synthesis typically involves sequential alkylation and functionalization of the tryptamine backbone. For example:
Core Structure : Start with 4-methoxyindole derivatives as precursors. The methoxy group at the 4-position can be introduced via electrophilic substitution or through directed ortho-metallation strategies.
N-Alkylation : React the indole precursor with diisopropylamine under conditions that favor N,N-dialkylation. For instance, using alkyl halides (e.g., isopropyl bromide) in a polar aprotic solvent (e.g., DMF) with a strong base (e.g., K₂CO₃) at elevated temperatures .
Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization (using ethanol/water mixtures) are standard for isolating the free base.
Q. How is the structural identity of N,N-Diisopropyl-4-methoxytryptamine confirmed in research settings?
- Methodological Answer : A multi-technique approach ensures structural fidelity:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, diisopropyl groups on N). For example, the methoxy group typically appears as a singlet near δ 3.8 ppm in ¹H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ≈ 274.3 for C₁₇H₂₆N₂O⁺) .
- X-ray Crystallography : Single-crystal analysis (if available) provides definitive bond lengths and angles. For related compounds like 5-MeO-DALT, monoclinic crystal systems (e.g., P21/n space group) with unit cell parameters (e.g., a = 6.1444 Å, b = 12.8514 Å) have been reported .
Q. What safety protocols are recommended for handling N,N-Diisopropyl-4-methoxytryptamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
- First Aid : For skin contact, rinse immediately with water (≥15 minutes); for eye exposure, flush with saline solution and seek medical attention .
- Storage : Store in airtight containers at –20°C, away from light and oxidizing agents.
Advanced Research Questions
Q. How does the 4-methoxy substitution influence the pharmacological profile of N,N-diisopropyltryptamine analogs compared to 5-methoxy variants?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand competition assays (e.g., 5-HT₂A, 5-HT₁A receptors) to compare affinity (Kᵢ values). For example, 5-methoxy analogs (e.g., 5-MeO-DALT) show higher 5-HT₂A affinity (Kᵢ < 50 nM) due to optimal methoxy positioning for receptor interactions. The 4-methoxy substitution may reduce steric hindrance but alter hydrogen-bonding potential .
- Behavioral Studies : Compare locomotor activity or head-twitch responses in rodent models. Structural differences can lead to distinct in vivo efficacy, as seen in tryptamine analogs with varied methoxy positions .
Q. What analytical challenges arise in quantifying trace metabolites of N,N-Diisopropyl-4-methoxytryptamine in biological matrices?
- Methodological Answer :
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.
- Chromatography : Ultra-performance liquid chromatography (UPLC) with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : Tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. For example, monitor transitions like m/z 274.3 → 174.1 (primary metabolite) .
- Validation : Ensure linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per FDA guidelines.
Q. Can computational models predict the metabolic pathways of N,N-Diisopropyl-4-methoxytryptamine?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to simulate Phase I/II metabolism.
- Predicted Pathways :
- Phase I : O-demethylation (4-methoxy → 4-hydroxy), N-dealkylation (diisopropyl → isopropyl).
- Phase II : Glucuronidation of hydroxylated metabolites.
- Validation : Compare with in vitro hepatocyte assays (e.g., human liver microsomes + NADPH). For related tryptamines, computational predictions align with empirical data for major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
